2-Iodo-2-methylpropane

Description

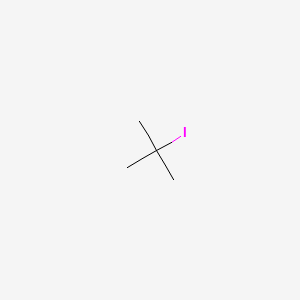

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9I/c1-4(2,3)5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGGPYSFTXVERY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060328 | |

| Record name | Propane, 2-iodo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558-17-8 | |

| Record name | 2-Iodo-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=558-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-iodo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2-iodo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5HY19G10P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Synthesis of 2-Iodo-2-methylpropane from tert-Butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-iodo-2-methylpropane, also known as tert-butyl iodide, from tert-butanol (B103910). The document details the underlying reaction mechanism, presents relevant quantitative data, and offers a representative experimental protocol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

2-Iodo-2-methylpropane is a valuable alkyl halide intermediate in organic synthesis, utilized in the introduction of the tert-butyl group and in various coupling reactions. Its synthesis from the readily available and inexpensive starting material, tert-butanol, is a common and illustrative example of a nucleophilic substitution reaction. This guide will focus on the acid-catalyzed synthesis, which proceeds via a unimolecular nucleophilic substitution (S(_N)1) mechanism.

Reaction Mechanism: Unimolecular Nucleophilic Substitution (S(_N)1)

The reaction of tert-butanol with a source of iodide in an acidic medium proceeds through a well-established S(_N)1 pathway. This multi-step mechanism is favored due to the ability of the tertiary alcohol to form a stable carbocation intermediate.

The key steps of the S(_N)1 mechanism for this synthesis are:

-

Protonation of the Alcohol: The hydroxyl group of tert-butanol is a poor leaving group. In the presence of a strong acid (e.g., generated from hydrogen iodide or an acid catalyst with a source of iodide), the lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton, forming a protonated alcohol (an oxonium ion). This protonation step converts the hydroxyl group into a much better leaving group: water.

-

Formation of a Carbocation: The protonated alcohol undergoes heterolytic cleavage of the carbon-oxygen bond, where the water molecule departs, taking the bonding electrons with it. This is the rate-determining step of the S(_N)1 reaction and results in the formation of a stable tertiary carbocation (the tert-butyl cation). The planarity of the carbocation allows for subsequent nucleophilic attack from either face.

-

Nucleophilic Attack: The iodide ion (I

), acting as a nucleophile, attacks the electrophilic carbocation. This step is typically fast and results in the formation of the final product, 2-iodo-2-methylpropane.−

The following diagram illustrates this S(_N)1 signaling pathway:

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Iodo-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-2-methylpropane, also commonly known as tert-butyl iodide, is a tertiary alkyl halide with significant applications in organic synthesis. Its unique structural characteristics, particularly the bulky tert-butyl group and the highly polarizable carbon-iodine bond, dictate its physical properties and chemical reactivity. This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Iodo-2-methylpropane, detailed experimental protocols for its characterization, and a summary of its key chemical transformations.

Physical Properties

2-Iodo-2-methylpropane is a colorless to pale yellow or deep brown liquid at room temperature.[1][2] It is characterized by a relatively high density and is immiscible with water but soluble in common organic solvents such as ethanol (B145695) and ether.[2][3] Its physical properties are largely influenced by the presence of the iodine atom, which contributes to strong van der Waals forces and a significant dipole moment. The bulky tert-butyl group, however, sterically hinders close packing in the solid state, resulting in a relatively low melting point.

Table of Physical Properties

For ease of comparison, the key quantitative physical properties of 2-Iodo-2-methylpropane are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉I | [4] |

| Molecular Weight | 184.02 g/mol | [5] |

| Appearance | Deep brown liquid | [1] |

| Melting Point | -38 °C | [5][6] |

| Boiling Point | 99-100 °C | [5][6] |

| Density | 1.544 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.491 | [6] |

| Solubility in Water | Very slightly soluble (0.81 g/L at 25 °C) | [1] |

| Solubility in Organic Solvents | Miscible with ethanol and ether | [3] |

| Dipole Moment | 2.14 D | [7] |

| Dielectric Constant | 8.42 | [7] |

Chemical Properties and Reactivity

The chemical behavior of 2-Iodo-2-methylpropane is dominated by the nature of the carbon-iodine bond. The significant difference in electronegativity between carbon and iodine, coupled with the weakness of the C-I bond, makes iodide an excellent leaving group. This characteristic renders 2-Iodo-2-methylpropane highly susceptible to nucleophilic substitution and elimination reactions.

Due to the tertiary nature of the carbocation that can be formed upon cleavage of the C-I bond, 2-Iodo-2-methylpropane readily undergoes reactions via unimolecular pathways, namely Sₙ1 and E1 mechanisms. It is generally stable but can discolor upon exposure to light and is incompatible with strong bases and strong oxidizing agents.[3]

Nucleophilic Substitution (Sₙ1) Reaction

In the presence of a weak nucleophile, such as water or an alcohol, 2-Iodo-2-methylpropane undergoes a first-order nucleophilic substitution (Sₙ1) reaction. The reaction proceeds through a two-step mechanism involving the formation of a stable tertiary carbocation intermediate.

Elimination (E1) Reaction

Under similar conditions that favor Sₙ1 reactions, particularly with heating, 2-Iodo-2-methylpropane can also undergo a first-order elimination (E1) reaction to form an alkene. The E1 mechanism also proceeds through the formation of a carbocation intermediate.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physical and spectroscopic properties of 2-Iodo-2-methylpropane.

Synthesis of 2-Iodo-2-methylpropane

A common laboratory synthesis involves the reaction of tert-butyl alcohol with hydrogen iodide.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place tert-butyl alcohol.

-

Cool the flask in an ice bath and slowly add concentrated hydriodic acid with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for a specified period.

-

After cooling, transfer the reaction mixture to a separatory funnel. The lower aqueous layer is removed.

-

The organic layer is washed sequentially with a dilute solution of sodium bisulfite (to remove excess iodine), water, and finally with brine.

-

The crude 2-Iodo-2-methylpropane is dried over anhydrous sodium sulfate.

-

The final product is purified by vacuum distillation.[6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A sample is prepared by dissolving approximately 5-10 mg of 2-Iodo-2-methylpropane in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer. The ¹H NMR spectrum of 2-Iodo-2-methylpropane is expected to show a single singlet peak for the nine equivalent methyl protons.[8]

-

¹³C NMR: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is generally required for ¹³C NMR spectroscopy. The spectrum is proton-decoupled. The ¹³C NMR spectrum of 2-Iodo-2-methylpropane will exhibit two signals: one for the three equivalent methyl carbons and another for the quaternary carbon bonded to the iodine atom.[9]

Infrared (IR) Spectroscopy

The infrared spectrum can be obtained from a neat liquid film of 2-Iodo-2-methylpropane between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹. Key characteristic absorptions include C-H stretching and bending vibrations, and the C-I stretching vibration which appears in the fingerprint region.[5]

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of 2-Iodo-2-methylpropane in a volatile organic solvent is injected into the GC. The mass spectrometer is set to scan a mass range of m/z 40-200. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[8]

Conclusion

2-Iodo-2-methylpropane is a valuable reagent in organic synthesis, primarily due to its propensity to undergo Sₙ1 and E1 reactions. Its physical and chemical properties are well-defined and can be readily characterized using standard laboratory techniques. This guide provides a foundational understanding of these properties and the experimental methodologies for their determination, serving as a valuable resource for professionals in research and development.

References

- 1. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 2. homework.study.com [homework.study.com]

- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. depts.washington.edu [depts.washington.edu]

- 6. mdpi.com [mdpi.com]

- 7. chemist.sg [chemist.sg]

- 8. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

An In-Depth Technical Guide to 2-Iodo-2-methylpropane for Researchers and Drug Development Professionals

Introduction

2-Iodo-2-methylpropane, also widely known as tert-butyl iodide, is a pivotal chemical intermediate in organic synthesis, recognized for its utility as a precursor to the tert-butyl carbocation and as a tert-butylating agent. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key reactions, with a focus on applications relevant to chemical researchers, scientists, and professionals in the field of drug development.

Core Properties of 2-Iodo-2-methylpropane

2-Iodo-2-methylpropane is a colorless to pale yellow, light-sensitive liquid. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 558-17-8 |

| Molecular Formula | C4H9I |

| Molecular Weight | 184.02 g/mol |

| Density | 1.544 g/mL at 25 °C |

| Boiling Point | 99-100 °C |

| Melting Point | -38 °C |

| Solubility | Miscible with ethanol (B145695) and ether; insoluble in water. |

Synthesis of 2-Iodo-2-methylpropane

The most common laboratory synthesis of 2-iodo-2-methylpropane involves the reaction of tert-butanol (B103910) with hydroiodic acid. This reaction proceeds via an SN1 mechanism, taking advantage of the stability of the intermediate tert-butyl carbocation.

Experimental Protocol: Synthesis from tert-Butanol

This protocol is adapted from the synthesis of tert-butyl chloride from tert-butanol, a standard procedure in organic chemistry laboratories.

Materials:

-

tert-Butanol

-

Concentrated hydroiodic acid

-

Anhydrous calcium chloride

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Separatory funnel, round-bottom flask, distillation apparatus

Procedure:

-

In a separatory funnel, combine 25 mL of tert-butanol with 50 mL of cold, concentrated hydroiodic acid.

-

Gently swirl the mixture, then shake, frequently venting the funnel to release pressure. Continue shaking for 15-20 minutes.

-

Allow the layers to separate. The upper layer is the crude 2-iodo-2-methylpropane.

-

Drain and discard the lower aqueous layer.

-

Wash the organic layer with 20 mL of water, followed by 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent frequently as carbon dioxide is evolved.

-

Finally, wash the organic layer with 20 mL of brine to aid in the removal of water.

-

Transfer the crude product to a clean, dry Erlenmeyer flask and dry over anhydrous calcium chloride.

-

Decant the dried liquid into a distillation apparatus and perform a simple distillation, collecting the fraction that boils between 99-100 °C.

Key Reactions and Applications in Drug Development

The reactivity of 2-iodo-2-methylpropane is dominated by the lability of the carbon-iodine bond, which readily cleaves to form a stable tertiary carbocation. This property makes it a valuable reagent in a variety of transformations, including nucleophilic substitution and elimination reactions.

SN1 Hydrolysis

The hydrolysis of 2-iodo-2-methylpropane to tert-butanol is a classic example of a first-order nucleophilic substitution (SN1) reaction. The rate of this reaction is dependent only on the concentration of the alkyl halide.

The following is a general procedure to study the kinetics of the solvolysis of a tert-butyl halide.

Materials:

-

2-Iodo-2-methylpropane

-

Ethanol/water solvent mixture

-

Sodium hydroxide (B78521) solution (e.g., 0.1 M)

-

Acid-base indicator (e.g., bromothymol blue)

-

Burette, flasks, water bath

Procedure:

-

Prepare a solution of 2-iodo-2-methylpropane in an ethanol/water mixture.

-

Add a known volume of standardized sodium hydroxide solution and a few drops of indicator.

-

The reaction produces HI, which is neutralized by the NaOH. The endpoint is observed by the color change of the indicator.

-

The time taken for the color change is recorded, and this can be used to determine the rate of reaction.

-

By varying the concentration of the alkyl halide and the temperature, the rate law and activation energy for the reaction can be determined.

Finkelstein Reaction

While the classic Finkelstein reaction, an SN2 process, is generally not effective for tertiary halides due to steric hindrance, modified conditions can be employed. The Finkelstein reaction involves the exchange of a halogen for another. For instance, converting 2-chloro-2-methylpropane (B56623) to 2-iodo-2-methylpropane using an iodide salt in a suitable solvent. The insolubility of the resulting chloride salt in solvents like acetone (B3395972) drives the equilibrium towards the product. However, for tertiary substrates, this reaction is often slow and may be accompanied by elimination side products.

Application in the Synthesis of Biologically Active Molecules

A notable application of 2-iodo-2-methylpropane in the synthesis of complex molecules relevant to drug discovery is in the reductive Fischer indolization of conjugated hydrazones. In this reaction, tert-butyl iodide serves as an anhydrous source of HI, which acts as both a Brønsted acid and a reducing agent. This method provides an efficient route to various indole (B1671886) derivatives, a common scaffold in many pharmaceutical agents.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the chemical processes involving 2-iodo-2-methylpropane, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.

An In-depth Technical Guide to the Solubility of 2-Iodo-2-methylpropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-iodo-2-methylpropane (tert-butyl iodide), a key reagent and intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents qualitative solubility information and furnishes a detailed experimental protocol for the quantitative determination of solubility. Furthermore, a key reaction pathway involving this compound is visualized to provide a broader context for its application.

Core Concepts of Solubility

The solubility of a haloalkane like 2-iodo-2-methylpropane in an organic solvent is primarily governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces will be miscible or soluble in one another.[1] 2-Iodo-2-methylpropane, a polar molecule with a significant nonpolar alkyl component, tends to dissolve well in organic solvents that have comparable intermolecular forces. The energy required to break the interactions within the pure solute and solvent is compensated by the energy released when new solute-solvent interactions are formed.

Qualitative Solubility Data

| Organic Solvent | Qualitative Solubility | Source |

| Ethanol | Miscible | [2] |

| Diethyl Ether | Miscible, Very Soluble | [2][3] |

Note: "Miscible" implies that the two substances are completely soluble in each other at all proportions, forming a homogeneous solution.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility values, the following gravimetric method provides a robust protocol for determining the solubility of a liquid solute like 2-iodo-2-methylpropane in an organic solvent.

Objective: To determine the saturation solubility of 2-iodo-2-methylpropane in a specific organic solvent at a controlled temperature and pressure.

Materials:

-

2-Iodo-2-methylpropane (high purity)

-

Selected organic solvent (high purity, anhydrous)

-

Temperature-controlled shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Calibrated micropipettes or syringes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-iodo-2-methylpropane to a known volume or mass of the chosen organic solvent in a glass vial. The presence of a distinct layer of the solute, even after equilibration, ensures that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the supernatant (the clear, saturated solution) using a calibrated micropipette or syringe. It is crucial to avoid disturbing the undissolved solute.

-

Immediately filter the withdrawn sample through a syringe filter that is compatible with the solvent to remove any suspended microdroplets of the solute.

-

-

Gravimetric Analysis:

-

Tare a clean, dry, pre-weighed glass vial on an analytical balance.

-

Dispense the filtered saturated solution into the tared vial.

-

Record the total mass of the vial and the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without causing significant evaporation or decomposition of the 2-iodo-2-methylpropane (a gentle stream of inert gas can facilitate this process at a lower temperature).

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the solute residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the solvent by subtracting the mass of the solute and the tare weight of the vial from the total mass of the solution.

-

The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

-

Key Reaction Pathway: S_N1 Mechanism

2-Iodo-2-methylpropane is a tertiary haloalkane and readily undergoes nucleophilic substitution via a unimolecular (S_N1) mechanism.[4][5] This two-step reaction involves the formation of a stable tertiary carbocation intermediate.

Caption: S_N1 reaction mechanism of 2-iodo-2-methylpropane.

This diagram illustrates the two-step process of the S_N1 reaction. The first and rate-determining step is the spontaneous dissociation of the carbon-iodine bond to form a planar tertiary carbocation and an iodide ion.[6][7] The second step involves a rapid attack of a nucleophile on the carbocation, leading to the formation of the final substitution product. The nucleophile can attack from either face of the planar carbocation, which can result in a racemic mixture if the starting material is chiral and the substitution creates a new stereocenter.[6][8]

References

- 1. quora.com [quora.com]

- 2. chembk.com [chembk.com]

- 3. tert-butyl iodide [chemister.ru]

- 4. savemyexams.com [savemyexams.com]

- 5. quora.com [quora.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

1H NMR and 13C NMR spectra of 2-Iodo-2-methylpropane

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Iodo-2-methylpropane

This guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2-iodo-2-methylpropane (tert-butyl iodide). It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed look at the compound's spectral characteristics, the experimental protocols for data acquisition, and the structural basis for the observed NMR signals.

Molecular Structure and Symmetry

2-Iodo-2-methylpropane, a tertiary haloalkane, possesses a high degree of symmetry. The molecule consists of a central quaternary carbon atom bonded to an iodine atom and three equivalent methyl (CH₃) groups. This molecular symmetry is the primary determinant of the simplicity of its NMR spectra. Due to the free rotation around the carbon-carbon single bonds, all nine protons of the three methyl groups are chemically and magnetically equivalent. Similarly, the three methyl carbons are equivalent to one another.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-iodo-2-methylpropane is characterized by a single resonance, indicating that all protons within the molecule share an identical chemical environment.

Table 1: ¹H NMR Data for 2-Iodo-2-methylpropane

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 1.95 ppm | Singlet | 9H | (CH ₃)₃C-I |

The spectrum exhibits a single singlet peak at approximately 1.95 ppm[1]. The absence of spin-spin coupling, and thus a singlet multiplicity, is due to the lack of non-equivalent protons on adjacent carbon atoms[1]. The integration of this peak corresponds to nine protons, consistent with the three equivalent methyl groups[1].

¹³C NMR Spectral Data

The ¹³C NMR spectrum of 2-iodo-2-methylpropane displays two distinct signals, corresponding to the two different carbon environments in the molecule[2].

Table 2: ¹³C NMR Data for 2-Iodo-2-methylpropane

| Chemical Shift (δ) | Assignment |

| 43.4 ppm | (C H₃)₃C-I |

| 40.4 ppm | (CH₃)₃C -I |

The signal at 43.4 ppm is attributed to the three equivalent methyl carbons[2]. The signal at 40.4 ppm corresponds to the quaternary carbon atom directly bonded to the electronegative iodine atom[2].

Experimental Protocol

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of 2-iodo-2-methylpropane.

4.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for acquiring the NMR spectra of 2-iodo-2-methylpropane[1][2]. It offers good solubility for the compound and its residual proton signal (at ~7.26 ppm) does not interfere with the analyte's signals.

-

Concentration: Prepare a solution by dissolving approximately 10-20 mg of 2-iodo-2-methylpropane in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm[1][2]. Typically, TMS is already present in commercially available deuterated solvents.

-

Sample Tube: Transfer the solution to a standard 5 mm NMR tube.

4.2. NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.

For ¹H NMR:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single-pulse (zg30)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

Spectral Width: 10-12 ppm

-

Temperature: 298 K (25 °C)

For ¹³C NMR:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: Proton-decoupled (zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, depending on concentration)

-

Spectral Width: 200-240 ppm

-

Temperature: 298 K (25 °C)

4.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: For ¹H NMR, integrate the area under the resonance peak to determine the relative number of protons.

Structural Elucidation and Signal Assignment

The relationship between the molecular structure of 2-iodo-2-methylpropane and its characteristic NMR signals can be visualized as follows.

Caption: Structure-Spectrum Correlation for 2-Iodo-2-methylpropane.

This diagram illustrates how the structural features of 2-iodo-2-methylpropane directly correlate with the observed signals in its ¹H and ¹³C NMR spectra. The equivalence of the three methyl groups results in a single proton signal and a single carbon signal for these groups. The unique quaternary carbon gives rise to its own distinct signal in the ¹³C NMR spectrum.

References

- 1. 1H proton nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Iodo-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of 2-iodo-2-methylpropane, also known as tert-butyl iodide. The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the mass spectral behavior of this and similar alkyl halide compounds. This document details the primary fragmentation pathways, presents quantitative data in a structured format, and outlines the typical experimental protocol for analysis.

Core Concepts in the Mass Spectrometry of 2-Iodo-2-methylpropane

Under electron ionization (EI) mass spectrometry, 2-iodo-2-methylpropane undergoes a series of fragmentation events, yielding a characteristic mass spectrum. The initial step involves the ionization of the molecule by a high-energy electron beam, resulting in the formation of a molecular ion radical cation ([C₄H₉I]⁺•). Due to the inherent instability of this molecular ion, it readily undergoes fragmentation to produce a variety of smaller, charged species.

The fragmentation of 2-iodo-2-methylpropane is dominated by the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This facile cleavage leads to the formation of a highly stable tertiary carbocation, the tert-butyl cation ([(CH₃)₃C]⁺), and an iodine radical (I•). The exceptional stability of the tert-butyl cation results in its high abundance in the mass spectrum, making it the base peak.

Quantitative Fragmentation Data

The mass spectrum of 2-iodo-2-methylpropane is characterized by several key ions. The following table summarizes the major fragments, their mass-to-charge ratio (m/z), and their proposed structures. The relative intensity of each fragment is provided, with the base peak assigned a value of 100.

| m/z | Proposed Ion Fragment | Formula | Relative Intensity (%) |

| 184 | Molecular Ion | [C₄H₉I]⁺• | Very Low |

| 127 | Iodine Cation | [I]⁺ | Low |

| 57 | tert-Butyl Cation (Base Peak) | [(CH₃)₃C]⁺ | 100 |

| 41 | Allyl Cation | [C₃H₅]⁺ | Moderate |

| 29 | Ethyl Cation | [C₂H₅]⁺ | Moderate |

Fragmentation Pathway

The logical flow of the fragmentation of 2-iodo-2-methylpropane can be visualized as a pathway initiated by the molecular ion. The primary and most significant fragmentation is the loss of an iodine radical to form the tert-butyl cation. Further fragmentation of the tert-butyl cation can occur, leading to the formation of smaller ions.

Caption: Fragmentation pathway of 2-iodo-2-methylpropane in EI-MS.

Experimental Protocol

The mass spectrum of 2-iodo-2-methylpropane is typically obtained using an electron ionization mass spectrometer (EI-MS). The following provides a generalized experimental protocol for the analysis of volatile alkyl halides like 2-iodo-2-methylpropane.

1. Sample Introduction: A small amount of the 2-iodo-2-methylpropane sample is introduced into the mass spectrometer. For volatile liquids, this is commonly achieved through a heated direct insertion probe or via injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).[1]

2. Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[2] This process ejects an electron from the molecule, creating a positively charged molecular ion radical ([M]⁺•).[3]

3. Mass Analysis: The newly formed ions are accelerated out of the ion source and into the mass analyzer. The mass analyzer, which can be a quadrupole, ion trap, or time-of-flight tube, separates the ions based on their mass-to-charge ratio (m/z).

4. Detection: The separated ions then strike a detector, which generates an electrical signal proportional to the number of ions hitting it.

5. Data Acquisition: A computer records the intensity of the signal for each m/z value, generating a mass spectrum which is a plot of relative ion abundance versus m/z.

The workflow for a typical GC-MS experiment for the analysis of alkyl halides is depicted below.

Caption: Generalized workflow for GC-MS analysis of volatile compounds.

References

- 1. tert-Butyl iodide [webbook.nist.gov]

- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Stability and Storage Conditions for 2-Iodo-2-methylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Iodo-2-methylpropane (tert-butyl iodide). Understanding the stability profile of this crucial reagent is paramount for ensuring the integrity of experimental results and the quality of pharmaceutical intermediates. This document outlines the intrinsic instability of 2-Iodo-2-methylpropane, factors influencing its degradation, appropriate handling and storage protocols, and methods for assessing its purity.

Chemical Stability and Degradation Profile

2-Iodo-2-methylpropane is a tertiary alkyl iodide known for its inherent instability, primarily driven by the lability of the carbon-iodine bond. Its degradation is accelerated by exposure to light, air (oxygen), and elevated temperatures. The primary degradation pathway involves the homolytic cleavage of the C-I bond, leading to the formation of a tertiary butyl radical and an iodine radical. This process initiates a cascade of reactions resulting in the liberation of free iodine (I₂), which imparts a characteristic yellow to deep brown color to the initially colorless liquid.

The principal decomposition products of 2-Iodo-2-methylpropane are isobutene (2-methylpropene) and hydrogen iodide (HI) . The formation of these products can occur through various radical-mediated pathways.

Key Factors Influencing Stability:

-

Light: Exposure to ultraviolet (UV) radiation significantly promotes the photodissociation of the C-I bond, accelerating decomposition.

-

Temperature: Higher temperatures increase the rate of thermal decomposition. While stable at recommended refrigerated conditions, its stability decreases at ambient and elevated temperatures.

-

Air/Oxygen: Oxygen can participate in radical chain reactions, leading to oxidative degradation pathways.

-

Presence of Stabilizers: Commercial preparations of 2-Iodo-2-methylpropane are often stabilized with copper chips or powder. Copper acts as a radical scavenger, effectively quenching the iodine radicals and inhibiting the autocatalytic degradation cycle.

Quantitative Stability Data

| Condition | Stabilizer | Observation | Purity Retention (Illustrative) |

| 2-8°C, Dark, Inert Atmosphere | Present (Copper) | Optimal Storage. Minimal degradation expected over extended periods. | >95% after >12 months |

| 2-8°C, Dark, Inert Atmosphere | Absent | Slow decomposition, potential for discoloration over time. | 90-95% after 12 months |

| Ambient Temperature (~25°C), Light Exposure | Absent | Rapid discoloration (yellow to brown) within hours to days. Significant degradation. | <90% within 7 days |

| Ambient Temperature (~25°C), Dark | Absent | Slower degradation compared to light exposure, but discoloration and purity loss are still significant over weeks. | ~90% after several weeks |

Recommended Storage and Handling Protocols

To maintain the purity and integrity of 2-Iodo-2-methylpropane, strict adherence to proper storage and handling procedures is essential.

Storage Conditions:

-

Light: Protect from light by using amber or opaque containers.[1][2][3] Store in a dark location.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to air and moisture.[4]

-

Container: Use tightly sealed, appropriate containers. For unstabilized material, storage at -20°C or even -78°C with silver wool has been reported for prolonged preservation of colorless liquid.

-

Stabilizer: Whenever possible, use 2-Iodo-2-methylpropane stabilized with copper. The presence of a copper chip or powder significantly enhances its shelf life.

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]

-

Avoid contact with skin and eyes.[5]

-

Keep away from heat, sparks, and open flames as it is a highly flammable liquid.[1][2]

-

Ground and bond containers and receiving equipment to prevent static discharges.[5]

-

Use non-sparking tools.[5]

-

Avoid incompatibility with strong bases and strong oxidizing agents.[1][2][3]

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the purity of 2-Iodo-2-methylpropane and quantifying its degradation products. The following outlines a general protocol for a stability study.

Forced Degradation Study

A forced degradation study is performed to identify the likely degradation products and to establish the stability-indicating nature of the analytical method.

Protocol:

-

Acid/Base Hydrolysis:

-

Expose a sample of 2-Iodo-2-methylpropane to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperature (e.g., 60°C) for a defined period.

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Treat a sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

-

Thermal Degradation:

-

Expose a solid or liquid sample to dry heat at an elevated temperature (e.g., 70°C) for a specified duration.

-

-

Photodegradation:

-

Expose a sample to UV light (e.g., 254 nm and 365 nm) and visible light for a defined period.

-

-

Analysis:

-

Analyze the stressed samples using a suitable stability-indicating method (e.g., GC-MS or HPLC-UV) to identify and quantify the parent compound and any degradation products.

-

Long-Term Stability Study

Protocol:

-

Sample Preparation:

-

Use at least three batches of 2-Iodo-2-methylpropane, preferably with and without a stabilizer for comparison.

-

Aliquot the samples into appropriate, sealed containers.

-

-

Storage Conditions:

-

Store the samples under the recommended long-term storage condition (2-8°C, protected from light).

-

For accelerated stability studies, store samples at an elevated temperature (e.g., 25°C with controlled humidity).

-

-

Testing Frequency:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test at 0, 1, 3, and 6 months.

-

-

Analytical Method:

-

Use a validated stability-indicating method (see Section 4) to assess purity, and identify and quantify degradation products.

-

Monitor physical appearance (color change).

-

-

Data Evaluation:

-

Analyze the data for trends in purity and the formation of degradation products over time to establish a shelf-life.

-

Analytical Methods for Stability Assessment

Several analytical techniques can be employed to develop a stability-indicating method for 2-Iodo-2-methylpropane.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. It is well-suited for quantifying 2-Iodo-2-methylpropane and identifying its volatile degradation products like isobutene.

-

High-Performance Liquid Chromatography (HPLC) with UV detection: A reverse-phase HPLC method can be developed to separate the non-polar 2-Iodo-2-methylpropane from more polar degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the compound and to detect and quantify impurities. Quantitative NMR (qNMR) can be a powerful tool for purity assessment without the need for a reference standard of the impurity.

Visualizations

The following diagrams illustrate key aspects of the stability and handling of 2-Iodo-2-methylpropane.

References

- 1. japsonline.com [japsonline.com]

- 2. 1H proton nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. web.vscht.cz [web.vscht.cz]

- 4. scispace.com [scispace.com]

- 5. 13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Electrophilic Addition of Hydrogen Iodide to 2-Methylpropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic addition of hydrogen iodide (HI) to 2-methylpropene, a fundamental reaction in organic chemistry. The document details the reaction mechanism, regioselectivity, and available data, and serves as a resource for professionals in research and development.

Introduction

The reaction between 2-methylpropene (isobutylene) and hydrogen iodide is a classic example of an electrophilic addition reaction. In this process, the pi (π) bond of the alkene acts as a nucleophile, attacking the electrophilic hydrogen of the HI molecule. This reaction is highly regioselective, predominantly forming a single constitutional isomer. Understanding the mechanism and controlling the outcome of such reactions is crucial in the synthesis of various organic compounds, including pharmaceutical intermediates.

Reaction Mechanism and Regioselectivity

The electrophilic addition of HI to 2-methylpropene proceeds in a two-step mechanism involving a carbocation intermediate.

Step 1: Protonation of the Alkene

The reaction is initiated by the attack of the electron-rich π-bond of 2-methylpropene on the hydrogen atom of hydrogen iodide. This leads to the formation of a carbocation intermediate and an iodide ion. The hydrogen atom can add to either of the two carbons of the double bond.

-

Path A: Formation of a Tertiary Carbocation: Addition of the proton to the C1 carbon (the CH₂ group) results in the formation of a more stable tertiary carbocation at the C2 position.

-

Path B: Formation of a Primary Carbocation: Addition of the proton to the C2 carbon results in the formation of a less stable primary carbocation at the C1 position.

Carbocation Stability: The stability of carbocations follows the order: tertiary > secondary > primary. This is due to the electron-donating inductive effect and hyperconjugation from the alkyl groups attached to the positively charged carbon, which helps to delocalize the positive charge. In the case of 2-methylpropene, the tertiary carbocation is significantly more stable than the primary carbocation.

Step 2: Nucleophilic Attack by Iodide

The iodide ion (I⁻), a strong nucleophile, then attacks the electrophilic carbocation. Since the formation of the tertiary carbocation is the favored pathway, the iodide ion will predominantly attack this intermediate.

Regioselectivity and Markovnikov's Rule: This reaction follows Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the hydrogen atom attaches to the carbon that has the greater number of hydrogen atoms. The underlying principle for this rule is the formation of the most stable carbocation intermediate. Therefore, the major product of the reaction is 2-iodo-2-methylpropane .

Data Presentation

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) at 25°C | Refractive Index (n20/D) |

| 2-Methylpropene | C₄H₈ | 56.11 | -6.9 | 0.5879 (at -6°C) | 1.378 (liquid) |

| Hydrogen Iodide | HI | 127.91 | -35.36 | 2.85 (at -47°C) | N/A |

| 2-Iodo-2-methylpropane | C₄H₉I | 184.02 | 99-100 | 1.544 | 1.491 |

Spectroscopic Data for 2-Iodo-2-methylpropane:

| Spectroscopic Technique | Key Features |

| ¹H NMR | A single sharp singlet at approximately δ 1.8-2.0 ppm, corresponding to the nine equivalent protons of the three methyl groups. |

| ¹³C NMR | Two signals: one for the three equivalent methyl carbons and one for the quaternary carbon bonded to the iodine. |

| Infrared (IR) | C-H stretching and bending vibrations for the alkyl groups. A characteristic C-I stretch is observed in the fingerprint region. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) may be observed, along with characteristic fragmentation patterns, including the loss of an iodine atom or a methyl group. |

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of 2-iodo-2-methylpropane from 2-methylpropene is not widely published in standard laboratory manuals. However, a general procedure can be outlined based on established methods for the hydrohalogenation of alkenes. Hydrogen iodide is often generated in situ from the reaction of an iodide salt, such as potassium iodide (KI), with a strong non-oxidizing acid, like phosphoric acid (H₃PO₄).

General Laboratory Procedure:

-

Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is assembled in a fume hood. The top of the condenser is fitted with a drying tube or connected to a gas trap to handle any unreacted HI gas.

-

Reagent Preparation: Potassium iodide is placed in the round-bottom flask. A solution of 2-methylpropene in a suitable inert solvent (e.g., a non-polar solvent like hexane) is prepared. Phosphoric acid is placed in the dropping funnel.

-

Reaction Execution: The flask containing potassium iodide is cooled in an ice bath. The phosphoric acid is added dropwise to the potassium iodide with stirring to generate hydrogen iodide in situ.

-

Addition of Alkene: The solution of 2-methylpropene is then added slowly to the reaction mixture while maintaining the low temperature and continuous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion of the reaction, the mixture is allowed to warm to room temperature. It is then washed with a solution of sodium thiosulfate (B1220275) to remove any unreacted iodine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Product Isolation and Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by rotary evaporation. The crude product can be purified by distillation.

-

Characterization: The identity and purity of the final product, 2-iodo-2-methylpropane, are confirmed using the spectroscopic methods outlined in the data presentation section.

Visualizations

Reaction Mechanism Pathway

Caption: Reaction pathway for the electrophilic addition of HI to 2-methylpropene.

Experimental Workflow

Unraveling the Molecular Geometry of 2-Iodo-2-methylpropane: A Technical Guide to Theoretical and Experimental Bond Angles

For Immediate Release

This technical guide provides a detailed analysis of the molecular geometry of 2-iodo-2-methylpropane (tert-butyl iodide), with a specific focus on its theoretical and experimental bond angles. This document is intended for researchers, scientists, and drug development professionals interested in the structural characteristics of halogenated organic compounds.

Introduction

2-Iodo-2-methylpropane is a tertiary haloalkane that serves as a versatile building block in organic synthesis. Its reactivity and steric hindrance are directly influenced by its three-dimensional structure, particularly the bond angles around the central quaternary carbon. Understanding these geometric parameters is crucial for predicting reaction mechanisms, designing novel synthetic pathways, and in the computational modeling of molecular interactions. This guide synthesizes available theoretical data and outlines the experimental methodologies used to determine such structural parameters.

Theoretical vs. Experimental Bond Angles: A Comparative Analysis

The precise determination of bond angles in molecules can be approached through both experimental techniques and theoretical calculations. Experimental methods, such as gas-phase electron diffraction and microwave spectroscopy, provide direct measurements of molecular geometry in the gaseous state, free from intermolecular interactions. In contrast, computational chemistry offers a powerful tool to predict and analyze these properties through various theoretical models.

A comprehensive search of the existing scientific literature reveals a scarcity of direct experimental measurements for the bond angles of 2-iodo-2-methylpropane. However, computational chemistry provides valuable insights into its molecular structure. The data presented below is based on a geometry optimization performed using the semi-empirical PM7 method. It is important to note that while semi-empirical methods are computationally efficient, higher-level ab initio or Density Functional Theory (DFT) calculations would provide more accurate theoretical values.

Quantitative Data Summary

The following table summarizes the calculated bond angles for 2-iodo-2-methylpropane.

| Bond Angle | Theoretical Value (PM7) | Ideal Tetrahedral Angle |

| C-C-C | 108.15° | 109.5° |

| C-C-I | 108.15° | 109.5° |

Note: The PM7 calculation suggests a highly symmetrical structure where the C-C-C and C-C-I bond angles are equivalent. This is a simplification, and it is expected that in reality, the bulky iodine atom would cause some deviation from this perfect symmetry.

Methodologies

Experimental Protocols

3.1.1. Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state. In a typical GED experiment, a high-energy beam of electrons is fired at a jet of the gaseous sample. The electrons are scattered by the molecules, creating a diffraction pattern that is dependent on the internuclear distances within the molecule. By analyzing this pattern, precise bond lengths and bond angles can be derived.

3.1.2. Microwave Spectroscopy

Microwave spectroscopy is another high-resolution technique used to determine the rotational constants of a molecule in the gas phase. From these constants, the moments of inertia can be calculated, which in turn provide highly accurate information about the molecule's geometry, including bond lengths and angles. This method is particularly sensitive to the isotopic composition of the molecule, and the analysis of different isotopologues can lead to a very precise structural determination.

Theoretical Protocols: Computational Chemistry

The theoretical bond angles presented in this guide were obtained through a geometry optimization calculation.

3.2.1. Geometry Optimization

Geometry optimization is a computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This is achieved by iteratively adjusting the atomic coordinates to reduce the calculated energy of the system until a stationary point is reached. The final optimized geometry represents the most stable conformation of the molecule in the gas phase at 0 Kelvin.

The data in this report was generated using the PM7 (Parameterization Method 7) semi-empirical method. This method utilizes a simplified set of quantum mechanical equations and parameters derived from experimental data to provide a computationally efficient estimation of molecular properties.

Visualization of Methodological Workflow

The following diagram illustrates the logical workflow for comparing theoretical and experimental bond angles, a fundamental process in structural chemistry.

Caption: Workflow for the determination and comparison of theoretical and experimental bond angles.

Discussion

The theoretically predicted bond angles for 2-iodo-2-methylpropane of approximately 108.15° for both the C-C-C and C-C-I angles are slightly compressed compared to the ideal tetrahedral angle of 109.5°. This deviation can be attributed to steric repulsion between the bulky methyl groups and the very large iodine atom. In an ideal tetrahedral geometry, all substituents are equidistant and experience minimal repulsion. However, the presence of a large substituent like iodine forces the other groups closer together to minimize overall steric strain, resulting in a slight decrease in the bond angles.

It is crucial to reiterate that the presented values are from a semi-empirical calculation. More sophisticated computational methods, such as Density Functional Theory (DFT) with a suitable basis set, would likely provide a more nuanced picture, potentially showing a greater deviation in the C-C-I bond angle compared to the C-C-C bond angle due to the larger size and electron density of the iodine atom.

The absence of readily available experimental data highlights an opportunity for further research. A definitive determination of the gas-phase structure of 2-iodo-2-methylpropane through techniques like gas-phase electron diffraction or microwave spectroscopy would be invaluable for benchmarking computational models and providing a more accurate understanding of its molecular geometry.

Conclusion

This technical guide has summarized the available theoretical data on the bond angles of 2-iodo-2-methylpropane and outlined the standard experimental procedures for such determinations. The calculated bond angles of approximately 108.15° suggest a slight deviation from ideal tetrahedral geometry, likely due to steric hindrance. The need for precise experimental validation of these theoretical predictions is evident and presents a clear avenue for future research in the field of structural chemistry. Such experimental data would provide a more complete and accurate picture of the molecular structure of this important synthetic building block.

An In-depth Technical Guide on the Reactivity of 2-Iodo-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the tertiary alkyl halide, 2-iodo-2-methylpropane (tert-butyl iodide). Tertiary alkyl halides exhibit distinct reactivity patterns dominated by first-order nucleophilic substitution (SN1) and first-order elimination (E1) pathways, a consequence of the steric hindrance around the tertiary carbon and the stability of the resulting carbocation intermediate. Due to significant steric hindrance, second-order nucleophilic substitution (SN2) is practically inert for tertiary substrates.[1][2] Second-order elimination (E2) can be induced under specific conditions, primarily with the use of strong, bulky bases. This document delves into the mechanistic details of these reactions, presents quantitative data on reaction rates and product distributions, and provides detailed experimental protocols for the synthesis and analysis of reaction products.

Introduction

2-Iodo-2-methylpropane, a colorless to pale yellow liquid, is a prototypical tertiary alkyl halide extensively used in the study of nucleophilic substitution and elimination reaction mechanisms.[3] Its structure, featuring a bulky tert-butyl group attached to an iodine atom, dictates its chemical behavior. The high stability of the tert-butyl carbocation intermediate and the excellent leaving group ability of the iodide ion are key factors governing its reactivity.[4][5] Understanding the reaction kinetics and predicting the product distribution under various conditions are crucial for synthetic chemists and drug development professionals who may encounter similar structural motifs in complex molecules.

Reaction Mechanisms and Reactivity

The reactivity of 2-iodo-2-methylpropane is a classic example of the competition between substitution and elimination reactions. The specific pathway followed is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.[6]

Unimolecular Reactions (SN1 and E1)

Tertiary alkyl halides like 2-iodo-2-methylpropane readily undergo unimolecular reactions due to the formation of a stable tertiary carbocation intermediate.[7] The first and rate-determining step for both SN1 and E1 reactions is the spontaneous dissociation of the carbon-iodine bond to form the tert-butyl carbocation and an iodide ion.[8]

Following the formation of the planar tert-butyl carbocation, a nucleophile can attack from either face, leading to a racemic mixture if the starting material were chiral (though 2-iodo-2-methylpropane is achiral).[9] In solvolysis reactions, the solvent acts as the nucleophile. For instance, in aqueous ethanol (B145695), both water and ethanol can act as nucleophiles, leading to the formation of tert-butanol (B103910) and tert-butyl ethyl ether, respectively.[10]

In competition with the SN1 pathway, a weak base (often the solvent) can abstract a proton from a carbon atom adjacent to the carbocation (a β-proton). This results in the formation of an alkene, in this case, 2-methylpropene.[11]

Bimolecular Reactions (SN2 and E2)

The SN2 mechanism, which involves a backside attack by a nucleophile in a single concerted step, is sterically hindered in tertiary alkyl halides like 2-iodo-2-methylpropane.[1][2][12] The three methyl groups surrounding the electrophilic carbon atom effectively block the approach of the nucleophile, rendering the SN2 reaction pathway practically nonexistent.[1][2][12]

The E2 reaction is a concerted process where a strong base removes a β-proton while the leaving group departs simultaneously.[13] For 2-iodo-2-methylpropane, this reaction is favored by the use of strong, non-nucleophilic bases, particularly bulky bases like potassium tert-butoxide.[7] The use of a less hindered strong base, such as sodium ethoxide, can lead to a mixture of E2 and SN2 products, although for tertiary halides, E2 is generally the dominant pathway.[14]

Quantitative Data

The following tables summarize quantitative data regarding the reactivity of 2-iodo-2-methylpropane and related tertiary alkyl halides.

Table 1: Relative Solvolysis Rates of tert-Butyl Halides in Ethanol

| Alkyl Halide | Leaving Group | Relative Rate (Ethanolysis) |

| 2-Chloro-2-methylpropane | Cl⁻ | 1 |

| 2-Bromo-2-methylpropane | Br⁻ | 41 |

| 2-Iodo-2-methylpropane | I⁻ | 111 |

Data extrapolated from relative rate studies of alkyl halides.

This data highlights the excellent leaving group ability of iodide compared to bromide and chloride, leading to a faster solvolysis rate for 2-iodo-2-methylpropane.

Table 2: Product Distribution in the Reaction of 2-Iodo-2-methylpropane with Different Bases

| Base/Solvent | Temperature (°C) | % Substitution (SN1/SN2) | % Elimination (E1/E2) | Major Product(s) |

| 80% Ethanol (aq) | 25 | ~80% | ~20% | tert-Butanol, tert-Butyl ethyl ether |

| Sodium Ethoxide in Ethanol | 55 | Minor | Major | 2-Methylpropene |

| Potassium tert-Butoxide in tert-Butanol | 55 | Negligible | >95% | 2-Methylpropene |

Product ratios are approximate and can vary with precise reaction conditions. The reaction with ethoxide, a strong, unhindered base, favors E2, while the bulky tert-butoxide almost exclusively yields the E2 product.[14][15] Solvolysis in aqueous ethanol, with weak nucleophiles/bases, favors SN1 over E1.

Experimental Protocols

The following are detailed methodologies for key experiments involving the reactivity of 2-iodo-2-methylpropane.

Kinetic Study of the SN1 Solvolysis of 2-Iodo-2-methylpropane

This protocol is adapted from the well-established procedure for the solvolysis of tert-butyl chloride.

Objective: To determine the first-order rate constant for the solvolysis of 2-iodo-2-methylpropane in an aqueous ethanol solvent.

Materials:

-

2-Iodo-2-methylpropane

-

95% Ethanol

-

Distilled water

-

0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized

-

Phenolphthalein (B1677637) indicator solution

-

Erlenmeyer flasks (125 mL)

-

Burette (50 mL)

-

Pipettes and volumetric flasks

-

Stopwatch

-

Constant temperature water bath

Procedure:

-

Solvent Preparation: Prepare a 50:50 (v/v) ethanol-water solvent by mixing equal volumes of 95% ethanol and distilled water.

-

Reaction Setup: In a 125 mL Erlenmeyer flask, pipette 50.0 mL of the 50:50 ethanol-water solvent. Add 2-3 drops of phenolphthalein indicator.

-

Initiation of Reaction: Rapidly add a known, small amount (e.g., 0.2 mL) of 2-iodo-2-methylpropane to the solvent mixture and immediately start the stopwatch. Swirl the flask to ensure thorough mixing.

-

Titration: Immediately begin titrating the liberated HI with the standardized 0.1 M NaOH solution. The goal is to maintain the faint pink endpoint of the indicator. As the reaction proceeds, HI is formed, which will cause the pink color to fade. Add NaOH dropwise to restore the pink color.

-

Data Collection: Record the volume of NaOH added at regular time intervals (e.g., every 2 minutes) for at least 30 minutes.

-

"Infinity" Reading: To determine the total amount of HI produced, place a sealed sample of the reaction mixture in a warm water bath (around 60°C) for 1 hour to drive the reaction to completion. Cool the sample to room temperature and titrate to the phenolphthalein endpoint. This gives the volume of NaOH corresponding to 100% reaction (V∞).

Data Analysis: The reaction follows first-order kinetics. The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH added at time t. The slope of the resulting straight line is equal to -k.

E2 Elimination of 2-Iodo-2-methylpropane with Potassium tert-Butoxide

Objective: To synthesize 2-methylpropene via the E2 elimination of 2-iodo-2-methylpropane.

Materials:

-

2-Iodo-2-methylpropane

-

Potassium tert-butoxide

-

Anhydrous tert-butanol

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Gas collection apparatus or a cold trap

-

Drying tube (e.g., with calcium chloride)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve a stoichiometric equivalent of potassium tert-butoxide in anhydrous tert-butanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Substrate: Slowly add 2-iodo-2-methylpropane to the stirred solution of potassium tert-butoxide.

-

Reaction: Gently heat the reaction mixture to reflux for 1-2 hours. The product, 2-methylpropene, is a gas at room temperature and will evolve from the reaction mixture.

-

Product Collection: The evolving gas can be collected by bubbling it through a cold trap (e.g., a condenser with a dry ice/acetone bath) to liquefy the 2-methylpropene (boiling point: -7 °C). Alternatively, it can be collected in a gas bag.

-

Purification: The collected 2-methylpropene can be further purified by passing it through a drying agent to remove any traces of tert-butanol or water.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the products of substitution and elimination reactions of 2-iodo-2-methylpropane.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for separating volatile organic compounds (e.g., a non-polar or mid-polar column)

Sample Preparation:

-

After the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water for the E2 reaction).

-

Extract the organic products with a suitable solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

-

Carefully concentrate the solution if necessary.

-

Dilute an aliquot of the sample to an appropriate concentration for GC-MS analysis.

GC-MS Analysis:

-

Inject a small volume of the prepared sample into the GC.

-

The components of the mixture will be separated based on their boiling points and interactions with the stationary phase of the column.

-

The separated components will then enter the mass spectrometer, where they will be ionized and fragmented.

-

The mass spectrum of each component provides a unique fragmentation pattern that can be used for identification by comparison with a spectral library (e.g., NIST).

-

Quantification can be achieved by integrating the peak areas of the products and comparing them to the peak area of an internal standard.

Visualizations

Reaction Pathways

Caption: Reaction pathways for 2-iodo-2-methylpropane.

Experimental Workflow for Kinetic Study

Caption: Workflow for the kinetic study of SN1 solvolysis.

Experimental Workflow for E2 Elimination

Caption: Workflow for the E2 elimination of 2-iodo-2-methylpropane.

Conclusion

The reactivity of 2-iodo-2-methylpropane is a cornerstone of organic chemistry education and a valuable model for understanding the behavior of sterically hindered substrates in drug development and synthesis. Its propensity to undergo SN1 and E1 reactions via a stable carbocation intermediate, and the conditions required to favor E2 elimination, are well-defined. By understanding the principles outlined in this guide and utilizing the provided experimental protocols, researchers can effectively predict and control the outcomes of reactions involving tertiary alkyl halides. The quantitative data presented serves as a valuable reference for reaction optimization and mechanistic studies.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. leah4sci.com [leah4sci.com]

- 4. leah4sci.com [leah4sci.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. 2-iodo-2-methylpropane [openmopac.net]

- 7. SN1 SN2 E1 E2 Practice Problems [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 13. brainly.com [brainly.com]

- 14. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. amherst.edu [amherst.edu]

Application Notes and Protocols: The Use of 2-Iodo-2-methylpropane in Sₙ1 Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-iodo-2-methylpropane (tert-butyl iodide) in the study and application of Sₙ1 (Substitution Nucleophilic Unimolecular) reaction mechanisms. Its unique structural properties make it an ideal model substrate for demonstrating and investigating the principles of unimolecular substitution reactions.

Introduction

2-Iodo-2-methylpropane is a tertiary alkyl halide that readily undergoes Sₙ1 reactions. The mechanism is characterized by a two-step process involving the formation of a stable tertiary carbocation intermediate.[1][2] The stability of this carbocation is a key factor driving the reaction forward.[1] The rate of reaction is independent of the nucleophile's concentration, a hallmark of the Sₙ1 pathway.[1][3][4] The overall reaction rate is primarily determined by the slow, rate-determining step: the ionization of the C-I bond to form the tert-butyl carbocation.[1][2]

The general mechanism proceeds as follows:

-

Ionization: The carbon-iodine bond breaks heterolytically, forming a planar tert-butyl carbocation and an iodide ion. This is the slow, rate-determining step.[1][5]

-

Nucleophilic Attack: A nucleophile attacks the carbocation. Due to the planar nature of the carbocation, the nucleophile can attack from either face, which can lead to a racemic mixture if the starting material is chiral and the reaction center becomes a stereocenter.[1]

-

Deprotonation (if applicable): If the nucleophile is neutral (e.g., water or an alcohol), a final deprotonation step occurs to yield the final product.

Data Presentation

The rate of Sₙ1 reactions is highly dependent on the structure of the alkyl halide, the nature of the leaving group, and the polarity of the solvent. While specific kinetic data for 2-iodo-2-methylpropane is not always readily available in comparative tables, the principles of physical organic chemistry allow for clear predictions of its reactivity.

Table 1: Relative Solvolysis Rates of Various Alkyl Bromides in 80% Aqueous Ethanol at 25°C

This table illustrates the profound effect of substrate structure on the Sₙ1 reaction rate. As a tertiary halide, 2-iodo-2-methylpropane would exhibit reactivity even greater than tert-butyl bromide due to the superior leaving group ability of iodide.

| Alkyl Bromide | Structure | Classification | Relative Rate |

| Methyl bromide | CH₃Br | Methyl | 1 |

| Ethyl bromide | CH₃CH₂Br | Primary | 2 |

| Isopropyl bromide | (CH₃)₂CHBr | Secondary | 43 |

| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | 1,200,000[6] |

Table 2: Influence of Leaving Group on Sₙ1 Reaction Rate

The strength of the leaving group is critical in the rate-determining step. Weaker bases are better leaving groups. The C-I bond is the weakest among the carbon-halogen bonds (excluding astatine), making iodide an excellent leaving group and accelerating the Sₙ1 reaction compared to other tert-butyl halides.

| Leaving Group (X⁻) | C-X Bond Enthalpy (kJ/mol) | Relative Rate (tert-Butyl-X) |

| F⁻ | 452 | Very Slow |

| Cl⁻ | 339 | 1 |

| Br⁻ | 285 | 40 |

| I⁻ | 218 | 100 |

(Relative rates are approximate and can vary with solvent conditions.)

Mandatory Visualization

Caption: The Sₙ1 reaction mechanism of 2-iodo-2-methylpropane.

Experimental Protocols

The following protocol is adapted from established methods for determining the kinetics of Sₙ1 solvolysis reactions of tert-butyl halides.[6][7] It monitors the reaction rate by measuring the production of hydriodic acid (HI).

Protocol 1: Determination of the Rate of Solvolysis of 2-Iodo-2-methylpropane in Aqueous Isopropanol (B130326)

Objective: To determine the first-order rate constant for the solvolysis of 2-iodo-2-methylpropane.

Materials:

-

2-Iodo-2-methylpropane

-

Isopropanol (reagent grade)

-

Distilled or deionized water

-

Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.02 M)

-

Bromothymol blue indicator solution

-

Erlenmeyer flasks (125 mL)

-

Buret (50 mL)

-

Pipettes

-

Stopwatch

-

Constant temperature water bath

Procedure:

-